Scaffold Differentiation vs. Known CA Inhibitors
The core benzenesulfonamide scaffold is validated in published studies: 4-propoxybenzenesulfonamide (the unsubstituted parent core) was co-crystallized with human CA II and characterized as a low nanomolar inhibitor [1]. The target compound incorporates an additional N-[(2,5-dimethyl-3-furanyl)methyl] group that is absent in all compounds reported in comparative CA inhibitor series by Carta et al. (2015) and Glöckner et al. (2020) [1][2]. This structural extension provides a distinct chemical starting point for probing the CA active site rim or for targeting non-CA enzymes.
| Evidence Dimension | Ligand chemical structure (scaffold identity) |
|---|---|
| Target Compound Data | 4-Propoxybenzenesulfonamide core with N-(2,5-dimethylfuran-3-yl)methyl substitution |
| Comparator Or Baseline | 4-Propoxybenzenesulfonamide (no N-substitution; CAS 2248610-80-2) and other 4-alkoxybenzenesulfonamides in the Carta 2015 series |
| Quantified Difference | Presence vs. absence of a heteroaromatic N-substituent; molecular weight difference of ~108 Da (323.4 vs. 215.3 g/mol) |
| Conditions | Structural comparison based on published X-ray crystallographic data for CA II-4-propoxybenzenesulfonamide complex (PDB: 4RUY, 6I2F) [1][2] |
Why This Matters
Enables procurement of a chemically distinct scaffold for SAR expansion beyond the extensively characterized 4-alkoxybenzenesulfonamide series, reducing redundancy in hit-to-lead campaigns.
- [1] Carta, F. et al. (2015). A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorganic & Medicinal Chemistry, 23(8), 1828–1840. PDB: 4RUY. View Source
- [2] Glöckner, S. et al. (2020). Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors. ACS Chemical Biology, 15(3), 675–685. PDB: 6I2F. View Source
